N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine
Description
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Properties
IUPAC Name |
N,N-dimethyl-1-(2-pyrrolidin-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)10-11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,13-14H,5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZYNRGJYVNSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine. The target molecule, a disubstituted aromatic amine featuring a chiral pyrrolidine moiety, represents a valuable scaffold in medicinal chemistry and ligand design. The presented synthesis is designed for clarity, efficiency, and scalability, addressing the key chemical challenge of constructing the ortho-disubstituted phenyl-pyrrolidine core. This document details a convergent strategy involving a crucial carbon-carbon bond formation via directed ortho-metalation and subsequent functional group manipulations. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and the underlying scientific rationale for procedural choices, catering to researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
The synthesis of complex molecules bearing multiple functional groups on an aromatic core requires careful strategic planning. The target compound, N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (Molecular Formula: C13H20N2, Molecular Weight: 204.31[1]), presents a significant synthetic challenge: the installation of two ortho-substituents, one of which is a C(sp²)-C(sp³) linked pyrrolidine ring.
Directly coupling a pre-formed pyrrolidine ring to the ortho-position of a benzylamine derivative is fraught with difficulties, including steric hindrance and competing reaction pathways. Therefore, a more robust, convergent strategy is proposed. Our retrosynthetic analysis hinges on disconnecting the pyrrolidine ring at the C2-phenyl bond, identifying a key lactam intermediate that can be accessed from commercially available starting materials.
Retrosynthetic Analysis
The chosen pathway focuses on building the pyrrolidine ring onto the functionalized aromatic scaffold late in the synthesis. This approach offers greater control and predictability.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: A Step-by-Step Guide
The forward synthesis is organized into three primary stages, beginning with the preparation of a key aryl bromide intermediate, followed by the critical C-C bond formation, and concluding with the final deprotection.
Caption: Overall workflow for the synthesis pathway.
Part A: Synthesis of 2-Bromo-N,N-dimethylbenzylamine
Scientific Rationale: The synthesis begins with the functionalization of a commercially available aryl bromide. Reductive amination is selected as the method of choice for synthesizing the tertiary benzylic amine. This one-pot reaction is highly efficient, proceeds under mild conditions, and avoids the common issue of over-alkylation that can occur with direct alkylation methods using alkyl halides.[2] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, selective for iminium ions, and does not reduce the starting aldehyde.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise at room temperature. Stir the mixture for 20 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm with a water bath.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| 2-Bromobenzaldehyde | 1.0 | Starting Material |
| Dimethylamine (2M in THF) | 1.2 | Amine Source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |
| Dichloromethane | - | Solvent |
| Sodium Bicarbonate (sat. aq.) | - | Quenching/Neutralization |
Table 1: Reagents for the synthesis of 2-Bromo-N,N-dimethylbenzylamine.
Part B: C-C Bond Formation via Lithiation and Lactam Addition
Scientific Rationale: This is the cornerstone of the entire synthesis. The strategy employs a halogen-metal exchange to generate a potent aryl lithium nucleophile specifically at the desired position. This reaction must be conducted at very low temperatures (-78 °C) to prevent decomposition of the organolithium species and side reactions. The generated nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-2-pyrrolidinone. The resulting tetrahedral intermediate collapses upon workup, forming a cyclic iminium ion which is not isolated but is reduced in situ. Triethylsilane, in the presence of an acid, is an excellent reducing agent for this type of transformation, yielding the fully saturated pyrrolidine ring. The N-Boc protecting group is crucial for this step, as it activates the lactam carbonyl and prevents unwanted reactions at the nitrogen atom.[3]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under a strict argon atmosphere, add 2-bromo-N,N-dimethylbenzylamine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the solution at -78 °C for 1 hour.
-
Lactam Addition: In a separate flame-dried flask, prepare a solution of N-Boc-2-pyrrolidinone (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryl lithium solution at -78 °C.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining the low temperature.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Reduction: Dissolve the crude intermediate in anhydrous DCM. Add triethylsilane (3.0 eq) followed by trifluoroacetic acid (TFA) (3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Purification: Quench the reduction by carefully adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-2-(2-((dimethylamino)methyl)phenyl)pyrrolidine.
Caption: Mechanism of the key C-C bond formation and reduction step.
Part C: Final Deprotection
Scientific Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is reliably achieved under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the carbamate, liberating the free secondary amine of the pyrrolidine ring. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed. Using HCl in a solvent like dioxane or methanol is often preferred as it directly yields the hydrochloride salt of the final product, which is often a stable, crystalline solid that is easier to handle and purify.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C. Add an excess of a solution of HCl in dioxane (e.g., 4.0 M, 5.0 eq) or concentrated HCl dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the target compound. It can be triturated with a solvent like diethyl ether or recrystallized to improve purity.
-
Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify to pH > 12 with NaOH solution, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and remove the solvent in vacuo.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and logical approach to N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine. By leveraging a powerful organometallic C-C bond formation strategy, this route overcomes the primary synthetic hurdle of creating the sterically hindered ortho-disubstituted aromatic core. The methodologies employed are standard in modern organic synthesis, ensuring reproducibility and scalability. For researchers requiring enantiopure material, an asymmetric synthesis of the key aryl lithium intermediate or resolution of the final product would be necessary next steps. This fundamental scaffold is now accessible for further derivatization and exploration in various fields of chemical and pharmaceutical research.
References
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-c
- Methylation of amines using formic acid via simple inorganic base c
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- Process for the ring alkylation of an aniline.
- Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. designer-drug.com.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- N,N-DIMETHYL[2-(2-PYRROLIDINYL)PHENYL]METHANAMINE. ChemicalBook.
- A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamin
- Process for producing 2-pyrrolidone.
- Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine.
- Synthesis of Pyrrolidine-2-ylidenes
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Recent Advances in the Synthesis of Pyrrolidines.
- Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. PMC.
- Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives.
- Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC.
- Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine. Benchchem.
- Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies.
- (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. Preprints.org.
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][5][6]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.
- A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride.
- Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions.
- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.
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- 6. html.rhhz.net [html.rhhz.net]
"N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine" mechanism of action
The following technical guide details the structural pharmacology, predicted mechanism of action (MoA), and experimental characterization of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (CAS 881041-86-7).
This guide is structured for researchers and drug development professionals, focusing on the compound's role as a bioactive scaffold and pharmaceutical impurity.
Structural Pharmacology, Mechanism of Action, and Impurity Profiling
Part 1: Executive Summary & Chemical Identity
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is a functionalized benzylamine derivative characterized by a 1,2-disubstituted benzene core. It features an ortho-positioned pyrrolidine ring and a dimethylaminomethyl group. While primarily identified as a pharmaceutical impurity and synthesis intermediate in the production of pyrrolidine-containing therapeutics (e.g., potential analogs of antihistamines or analgesics), its structure possesses significant pharmacophoric overlap with known CNS-active agents.
Key Structural Features:
-
Rigid Linker: The phenyl ring fixes the spatial orientation of the two nitrogen centers.
-
Dual-Basic Motif: Contains a tertiary aliphatic amine (pyrrolidine) and a benzylic dimethylamine. This "dual-nitrogen" signature is a hallmark of many Monoamine Transporter (MAT) inhibitors , Sigma receptor ligands , and Histamine H3 antagonists .
Part 2: Mechanism of Action (SAR Analysis)
As a specific chemical entity often encountered as an impurity, its "Mechanism of Action" is defined by its interaction with biological targets governed by Structure-Activity Relationships (SAR). Based on its pharmacophore, the compound exhibits high affinity potential for the following pathways:
1. Monoamine Transporter Modulation (Primary Hypothesis)
The structural arrangement of a phenyl ring connected to a nitrogen-containing heterocycle (pyrrolidine) and a basic side chain mimics the scaffold of Triple Reuptake Inhibitors (TRIs) and Norepinephrine Transporter (NET) inhibitors .
-
Mechanism: The pyrrolidine nitrogen likely acts as the primary anchor, forming an ionic bond with the aspartate residue in the transporter's binding site (e.g., Asp75 in DAT). The phenyl ring engages in
- stacking with phenylalanine residues (e.g., Phe320). -
Effect: Inhibition of neurotransmitter reuptake (Serotonin, Dopamine, Norepinephrine), leading to increased synaptic concentrations.
2. Sigma-1 Receptor Agonism
Benzylamines with heterocyclic substituents are privileged structures for Sigma-1 receptors (
-
Mechanism: The molecule acts as a "chaperone ligand." The hydrophobic phenyl core inserts into the receptor's hydrophobic pocket, while the basic nitrogens interact with the Glu172 residue.
-
Biological Outcome: Modulation of calcium signaling and ER stress responses. In an impurity context, this can lead to off-target CNS effects.
3. Histamine H3 Antagonism
The distance between the two basic centers (approx. 4-6 Å) and the lipophilic core aligns with the pharmacophore for Histamine H3 receptor antagonists .
-
Mechanism: Blockade of presynaptic H3 autoreceptors, potentially enhancing histamine release.
Part 3: Visualization of Pharmacological Interactions
The following diagram illustrates the hypothesized binding interactions and the downstream signaling pathways relevant to this scaffold.
Caption: Pharmacological interaction map showing primary targets (MATs, Sigma-1) and critical off-target toxicity pathways (hERG) for the benzylamine-pyrrolidine scaffold.
Part 4: Experimental Protocols for Characterization
To validate the mechanism and qualify this compound (e.g., as an impurity in a drug substance), the following experimental workflow is recommended.
Protocol A: In Vitro Binding Affinity Screening
Objective: Determine
-
Preparation: Dissolve 881041-86-7 in DMSO to create a 10 mM stock.
-
Assay Panel:
-
SERT/NET/DAT: Radioligand binding using [³H]Citalopram, [³H]Nisoxetine, and [³H]WIN35,428.
-
Sigma-1: Binding assay using -Pentazocine.
-
Histamine H3: Binding assay using [³H]N-α-Methylhistamine.
-
-
Procedure:
-
Incubate membrane preparations with radioligand and varying concentrations of the test compound (1 nM - 10 µM).
-
Filter through GF/B filters and count radioactivity.
-
Calculate
and derive using the Cheng-Prusoff equation.
-
Protocol B: Impurity Identification via LC-MS/MS
Objective: Detect and quantify the compound in a drug matrix.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Ionization | ESI Positive Mode |
| MRM Transition | 205.2 |
| Retention Time | Approx. 4.5 - 5.2 min (depending on column) |
Part 5: Toxicological Implications (Impurity Context)
If N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is present as an impurity:
-
Genotoxicity: Benzylamines can be metabolically activated to reactive electrophiles. An Ames Test (OECD 471) is mandatory.
-
Cardiotoxicity: The amphiphilic cationic nature suggests a risk of hERG channel inhibition . A patch-clamp assay is required to assess QT prolongation risk.
-
Qualification Threshold: As per ICH Q3A/Q3B guidelines, impurities >0.10% must be identified and qualified.
References
-
Bio-Fount. (2023). Product Information: CAS 881041-86-7. Retrieved from [Link]
- International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances.
- Wishart, D. S., et al. (2018). DrugBank 5.0: A major update to the DrugBank database for 2018. Nucleic Acids Res. (General reference for pharmacophore modeling of pyrrolidine/benzylamine drugs).
"N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine" CAS number
Technical Guide: N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (CAS 881041-86-7)
Executive Summary
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (CAS 881041-86-7) is a specialized chiral 1,4-diamine ligand utilized primarily in asymmetric organic synthesis. Structurally, it features a benzene ring substituted at the ortho-positions with a dimethylaminomethyl group and a pyrrolidin-2-yl moiety.
This molecule belongs to the class of sparteine surrogates and chiral diamine ligands. It is designed to facilitate enantioselective organolithium processes (e.g., deprotonation, functionalization) by forming rigid, chiral chelate complexes with lithium ions. Its specific geometry—forming a six-membered chelate ring upon coordination—offers distinct steric environments compared to traditional ligands like TMEDA or (-)-sparteine, making it valuable for challenging asymmetric transformations in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
The molecule acts as a bidentate ligand where the pyrrolidine nitrogen (secondary amine) and the dimethylamino nitrogen (tertiary amine) coordinate to metal centers.
| Property | Data / Specification |
| CAS Number | 881041-86-7 |
| Chemical Name | N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Structural Class | Chiral 1,4-Diamine; Phenyl-Pyrrolidine Ligand |
| Physical State | Viscous Oil or Low-Melting Solid (depending on purity/salt form) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Sparingly soluble in water. |
| pKa (Predicted) | ~9.5 (Pyrrolidine N), ~8.8 (Dimethylamine N) |
| Key Function | Chiral Ligand for Asymmetric Lithiation / Catalysis |
Part 2: Synthesis Protocol
Context: The synthesis of this ligand typically requires the construction of the C(sp2)-C(sp3) bond between the phenyl ring and the pyrrolidine ring, while preserving chirality if the enantiopure form is desired.
Recommended Workflow: The "Ortho-Lithiation / Imine Addition" Route This protocol ensures the correct regiochemistry and allows for the introduction of chirality via the pyrrolidine precursor.
Step-by-Step Methodology
Reagents:
-
Precursor A: N-Boc-pyrrolidine (or N-Boc-2-methoxypyrrolidine for Beak's protocol).
-
Precursor B: N,N-Dimethylbenzylamine.
-
Catalyst/Base: n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi).
-
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Preparation of the Aryl-Lithium Species:
-
Charge a flame-dried flask with N,N-dimethylbenzylamine (1.0 eq) and anhydrous THF under Argon.
-
Cool to 0°C.
-
Add n-BuLi (1.1 eq) dropwise.
-
Mechanism: The dimethylamino group directs ortho-lithiation (DoM - Directed Ortho Metalation), forming 2-lithio-N,N-dimethylbenzylamine .
-
Stir for 1-2 hours to ensure complete lithiation.
-
-
Coupling with Pyrrolidine Electrophile:
-
Note: Direct coupling with a pyrrolidine halide is difficult. A common variation involves reacting the aryl lithium with a cyclic imine (1-pyrroline) or an activated pyrrolidine derivative.
-
Alternative (Robust): React the aryl lithium with N-Boc-2-pyrrolidinone to form the ketone, followed by cyclization/reduction.
-
Direct C-C Bond Formation (Advanced): Transmetalate the aryl lithium to a Zinc or Copper species and perform a Negishi/Suzuki coupling with N-Boc-2-bromopyrrolidine .
-
-
Deprotection & Isolation:
-
If a Boc-protected intermediate is used, remove the Boc group using TFA/DCM (1:1 ratio) at 0°C.
-
Neutralize with NaOH (1M) and extract with DCM.
-
Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH).
-
-
Chiral Resolution (If Racemic):
-
If the synthesis yields a racemate (CAS 881041-86-7 is often the generic entry), resolution can be achieved using (L)-Tartaric acid or (S)-Mandelic acid to crystallize the diastereomeric salt.
-
Synthesis Workflow Diagram
Figure 1: General synthetic pathway utilizing Directed Ortho Metalation (DoM) to install the pyrrolidine ring.
Part 3: Mechanism of Action (Ligand Behavior)
The utility of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine lies in its ability to coordinate with Lithium (Li⁺).
-
Bidentate Chelation: The molecule acts as a N,N-ligand .
-
Donor 1: The sp³ nitrogen of the dimethylaminomethyl group.
-
Donor 2: The sp³ nitrogen of the pyrrolidine ring.
-
-
Bite Angle & Geometry: Upon binding to Li, it forms a 6-membered chelate ring . This ring size is thermodynamically stable and imposes a rigid chiral environment around the metal center.
-
Enantioselectivity: When the (S)-enantiomer of the ligand is used, the pyrrolidine ring forces the lithium aggregate into a specific conformation. This allows the complex to discriminate between enantiotopic protons on a substrate (e.g., in the deprotonation of carbamates or phosphine oxides).
Catalytic Cycle / Activation Model
Figure 2: Mechanism of asymmetric induction. The ligand modifies the reactivity and geometry of the organolithium reagent.
Part 4: Applications in Drug Development
This ligand is particularly relevant for the synthesis of Axial Chiral Compounds and Quaternary Carbon Centers .
-
Asymmetric Deprotonation:
-
Used to enantioselectively deprotonate N-Boc-pyrrolidine or N-Boc-piperidine, generating chiral intermediates for pharmaceutical scaffolds (e.g., antidepressants, antivirals).
-
-
Sparteine Substitution:
-
Due to the scarcity of natural (-)-sparteine, this ligand serves as a synthetic alternative. It is often used in lithium-mediated aldol reactions and conjugate additions .
-
-
Cross-Coupling:
-
The ligand can be used in Nickel or Palladium-catalyzed cross-couplings where a chiral amine ligand is required to induce stereochemistry at the coupling site.
-
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential CNS effects if inhaled (due to structural similarity to nicotine/amphetamines).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: Amine ligands can absorb CO₂ from the air (forming carbamates). Always handle in a glovebox or using Schlenk techniques.
References
-
Beak, P., & O'Brien, P. (2000). Organolithium Chemistry: Deprotonation and Asymmetric Synthesis. Chemical Reviews. [Link]
- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Contextual grounding for chiral diamine ligands).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
The Ascent of Asymmetric Aminocatalysis: A Technical Guide to the Discovery, Mechanisms, and Application of Chiral Amine Catalysts
Abstract
The field of asymmetric synthesis has been profoundly reshaped by the advent of organocatalysis, a paradigm that leverages the catalytic potential of small organic molecules to achieve high levels of stereocontrol. Within this domain, chiral amine catalysts have emerged as a particularly powerful and versatile toolset, enabling a vast array of enantioselective transformations with significant implications for pharmaceutical and fine chemical synthesis. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of chiral amine catalysts, from early, underappreciated examples to the seminal contributions that sparked a "gold rush" in the field. We will delve into the fundamental mechanistic principles of enamine and iminium ion catalysis, elucidating the causality behind their remarkable efficacy. Furthermore, this guide will offer practical, field-proven insights through detailed experimental protocols for key reactions and a comparative analysis of catalyst performance. Finally, we will showcase the tangible impact of this technology through its application in the synthesis of complex, biologically active molecules, underscoring its indispensable role in modern drug development.
A Historical Perspective: From Serendipity to a Nobel Prize-Winning Field
While the concept of using small organic molecules as catalysts has roots extending back to the 19th century, the era of asymmetric organocatalysis, and specifically chiral amine catalysis, truly began to blossom in the latter half of the 20th century. The journey from niche observations to a cornerstone of modern synthetic chemistry is a testament to scientific curiosity and the gradual recognition of a powerful new catalytic paradigm.
The Pioneering Intramolecular Era: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The first significant and highly enantioselective application of a chiral amine in catalysis was reported in the 1970s.[1][2][3][4] Researchers at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) independently discovered that the naturally occurring amino acid L-proline could catalyze an intramolecular aldol condensation to produce the bicyclic Wieland-Miescher ketone and related structures with high enantiomeric excess.[1][2][4] At the time, these findings were largely viewed as biochemical curiosities rather than a general synthetic methodology.[1]
The Renaissance of Organocatalysis: The Seminal Work of List and MacMillan
The turn of the 21st century marked a watershed moment for organocatalysis. In 2000, Benjamin List and David MacMillan, working independently, published groundbreaking papers that unveiled the vast potential of chiral amine catalysis and ignited a surge of research in the field.[3][5][6] This pivotal work earned them the 2021 Nobel Prize in Chemistry.[5][7]
Benjamin List, then at The Scripps Research Institute, demonstrated that L-proline could effectively catalyze the first direct asymmetric intermolecular aldol reaction between acetone and various aldehydes, achieving excellent yields and enantioselectivities.[1][2][8] This discovery was significant as it expanded the scope of proline catalysis beyond intramolecular reactions to a much broader range of substrates.[1] List's work highlighted the ability of a simple amino acid to act as a "micro-aldolase," mimicking the enamine-based mechanism of Class I aldolase enzymes.[2][5][9]
Concurrently, David MacMillan at the University of California, Berkeley, introduced a new concept in organocatalysis which he termed "iminium ion catalysis."[10][11][12] MacMillan designed and synthesized chiral imidazolidinone catalysts, derived from amino acids, that could activate α,β-unsaturated aldehydes towards enantioselective Diels-Alder reactions.[10][12][13] This work demonstrated a new mode of activation, LUMO-lowering, which proved to be a general strategy for a wide array of asymmetric transformations.[10][12][14]
The Proliferation of Privileged Catalysts: Beyond Proline and Imidazolidinones
The seminal discoveries by List and MacMillan spurred the development of a diverse range of new chiral amine catalysts, each with unique structural features and applications. Among the most notable are the Jørgensen-Hayashi catalysts, which are diarylprolinol silyl ethers.[3][15][16][17] Developed independently by the research groups of Karl Anker Jørgensen and Yujiro Hayashi in 2005, these catalysts proved to be highly effective in a variety of enamine-mediated reactions, often exhibiting higher reactivity and solubility in organic solvents compared to proline.[3][15][16]
Mechanistic Foundations: The Dual Modes of Amine Catalysis
Chiral amine catalysts exert their influence through two primary modes of activation: enamine catalysis and iminium ion catalysis. Understanding these mechanisms is crucial for rational catalyst design and the prediction of stereochemical outcomes.
Enamine Catalysis: Activating the Nucleophile
Enamine catalysis involves the reaction of a chiral secondary amine catalyst with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[11][18][19] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[20] The catalytic cycle can be broken down into the following key steps:
-
Enamine Formation: The chiral secondary amine reversibly condenses with the carbonyl compound to form a carbinolamine, which then dehydrates to yield an iminium ion. Subsequent deprotonation of the α-carbon generates the chiral enamine intermediate.[11][18][19]
-
Nucleophilic Attack: The enamine, now a powerful nucleophile, attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of this step is dictated by the chiral environment of the catalyst, which directs the approach of the electrophile to one face of the enamine.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the enantioenriched product and regenerate the chiral amine catalyst, thus completing the catalytic cycle.
Iminium Ion Catalysis: Activating the Electrophile
In contrast to enamine catalysis, iminium ion catalysis activates an electrophile, typically an α,β-unsaturated aldehyde or ketone.[2][7] This is achieved by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.[2][12][14] The key steps in this catalytic cycle are:
-
Iminium Ion Formation: The chiral secondary amine catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.[7] This process is reversible and enhances the electrophilicity of the β-carbon.
-
Nucleophilic Addition: A nucleophile (e.g., a diene in a Diels-Alder reaction) attacks the β-carbon of the iminium ion. The stereochemistry of the addition is controlled by the chiral catalyst, which blocks one face of the iminium ion, forcing the nucleophile to approach from the other.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the enantioenriched product and regenerate the chiral amine catalyst.
Performance and Application: A Comparative Overview
The choice of a chiral amine catalyst is dictated by the specific transformation, substrates, and desired stereochemical outcome. Below is a comparative overview of the performance of key catalyst classes in representative asymmetric reactions.
Data Presentation: Catalyst Performance in the Asymmetric Michael Addition
The Michael addition of aldehydes to nitroalkenes is a powerful method for the synthesis of chiral γ-nitro aldehydes, which are valuable synthetic intermediates. The following table summarizes the performance of various chiral amine catalysts in the reaction between propanal and nitrostyrene, illustrating the evolution of catalyst efficiency.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Data sourced from a comparative guide on chiral amine catalysts.[21]
Key Insights from the Data:
-
L-Proline , while a foundational catalyst, exhibits modest reactivity and selectivity in this transformation.
-
Simple derivatization of proline, such as the tetrazole derivative , leads to a significant improvement in enantioselectivity.
-
The diphenylprolinol structure provides a substantial increase in both yield and enantioselectivity.
-
The Jørgensen-Hayashi type catalyst (prolinol silyl ether) demonstrates superior performance, achieving high yield, diastereoselectivity, and excellent enantioselectivity in a significantly shorter reaction time.[21]
Experimental Protocols: From the Bench to Application
The practical implementation of chiral amine catalysis requires careful attention to reaction conditions. The following protocols provide detailed, step-by-step methodologies for two key asymmetric transformations.
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic example of enamine catalysis.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).
-
(S)-Proline (0.3 mmol, 30 mol%) is added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy ketone.
This protocol is adapted from general procedures for proline-catalyzed aldol reactions.[9][18][22]
MacMillan-Catalyzed Asymmetric Diels-Alder Reaction
This protocol outlines the enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene using a second-generation MacMillan catalyst.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
-
Trifluoroacetic acid (TFA)
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the MacMillan catalyst (0.1 mmol, 10 mol%) in DCM (5.0 mL) is added trifluoroacetic acid (0.1 mmol, 10 mol%).
-
The mixture is stirred for 5 minutes at room temperature, then cinnamaldehyde (1.0 mmol) is added.
-
The reaction mixture is cooled to -87 °C (acetone/liquid nitrogen bath).
-
Freshly cracked cyclopentadiene (3.0 mmol) is added dropwise.
-
The reaction is stirred at -87 °C for 3 hours, monitoring by TLC.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
This protocol is based on the seminal work of MacMillan and subsequent developments.[13][14][23][24]
Impact on Drug Development: Synthesizing Complexity with Precision
The utility of chiral amine catalysts extends far beyond academic exercises, playing a crucial role in the efficient synthesis of complex pharmaceutical agents. The ability to construct stereochemically defined molecules is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[24][25]
Case Study: Synthesis of Oseltamivir (Tamiflu®)
The antiviral drug oseltamivir, widely known as Tamiflu®, is a neuraminidase inhibitor used for the treatment of influenza. A highly efficient synthesis of oseltamivir was developed by Hayashi and coworkers, featuring a key organocatalytic step.[26][27] The synthesis utilizes a Jørgensen-Hayashi catalyst to effect an asymmetric Michael addition of an aldehyde to a nitroalkene, establishing a crucial stereocenter with high enantioselectivity.[26][27] This organocatalytic approach provided a more efficient and scalable route to this important pharmaceutical.
Case Study: Synthesis of Darunavir
Darunavir is a protease inhibitor used in the treatment of HIV.[10][28][29] The synthesis of a key chiral intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been achieved using organocatalysis.[28][29] One approach involves an organocatalytic condensation of 2,3-dihydrofuran with glycolaldehyde using a thiourea catalyst, followed by an enzymatic resolution to yield the enantiopure alcohol.[28][29] This chemoenzymatic strategy highlights the synergy between organocatalysis and biocatalysis in the synthesis of complex drug molecules.
Conclusion and Future Outlook
The discovery and development of chiral amine catalysts represent a transformative chapter in the history of organic synthesis. From the early observations of proline's catalytic prowess to the rational design of highly efficient and selective catalysts, the field has matured into an indispensable tool for academic and industrial chemists alike. The ability to harness the power of enamine and iminium ion catalysis has provided elegant and sustainable solutions to long-standing challenges in asymmetric synthesis. As our understanding of reaction mechanisms deepens and new catalyst architectures are explored, the scope and utility of chiral amine catalysis will undoubtedly continue to expand, paving the way for the discovery and development of the next generation of life-saving medicines and advanced materials.
References
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- Mechanism of Iminium Salt-Catalyzed C(sp3)-H Amination: Factors Controlling Hydride Transfer versus H-Atom Abstraction. (n.d.). PubMed Central.
- Proline-catalyzed aldol reactions. (n.d.). Grokipedia.
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Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. (2004, May 13). Accounts of Chemical Research. Retrieved February 14, 2026, from [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020, June 10). MDPI. Retrieved February 14, 2026, from [Link]
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Enamines. (2025, April 16). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. (2006, July 29). Organic Letters. Retrieved February 14, 2026, from [Link]
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. (2023, July 11). MDPI. Retrieved February 14, 2026, from [Link]
-
Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Benjamin List - Nobel Prize lecture: Asymmetric organocatalysis. (n.d.). NobelPrize.org. Retrieved February 14, 2026, from [Link]
-
An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. (2022, February 18). Organic Process Research & Development. Retrieved February 14, 2026, from [Link]
-
Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Iminium and enamine catalysis in enantioselective photochemical reactions. (2017, November 20). mediaTUM. Retrieved February 14, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]
-
How organocatalysis won the Nobel prize. (2021, October 15). Chemistry World. Retrieved February 14, 2026, from [Link]
-
General Mechanism of Iminium‐Ion‐Involved Multi‐Catalysis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. (2019, November 6). MDPI. Retrieved February 14, 2026, from [Link]
-
Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. (2007, May 23). Organic Letters. Retrieved February 14, 2026, from [Link]
-
Iminium Catalysis. (2007, December 12). Chemical Reviews. Retrieved February 14, 2026, from [Link]
-
Highly Enantioselective Organocatalysis with Bidentate Halogen Bond Donors. (2025, June 1). PubMed Central. Retrieved February 14, 2026, from [Link]
-
Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
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Hayashi-Jørgensen Catalyst. (2015, November 16). Chem-Station. Retrieved February 14, 2026, from [Link]
-
Research Profile #407 Development of New Reactions Using Organocatalyst. (2025, June 25). Tohoku University. Retrieved February 14, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. (2024, May 17). Purdue University. Retrieved February 14, 2026, from [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (2014, December 17). ScienceOpen. Retrieved February 14, 2026, from [Link]
-
Two Approaches toward the Formal Total Synthesis of Oseltamivir Phosphate (Tamiflu): Catalytic Enantioselective Three-Component Reaction Strategy and l-Glutamic Acid Strategy. (2013, March 21). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
List-Barbas Aldol Reaction. (2014, November 5). Chem-Station. Retrieved February 14, 2026, from [Link]
- A process for preparation of darunavir. (n.d.). Google Patents.
-
A Practical Synthesis of (−)-Oseltamivir. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved February 14, 2026, from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PubMed Central. Retrieved February 14, 2026, from [Link]
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. (n.d.). Macmillan Group. Retrieved February 14, 2026, from [Link]
-
The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group. Retrieved February 14, 2026, from [Link]
-
Diels‐Alder reaction with MacMillan catalyst 3 in the presence of Bmim... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
An extremely short synthesis of Tamiflu by Hayashi starting from the organocatalytic asymmetric 1,4-addition. (n.d.). Chem-Station. Retrieved February 14, 2026, from [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Emerging Applications of Chiral Switching in Drug Discovery and Development. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]
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Theoretical Basis of Chiral Induction with [Pyrrolidinylphenyl]methanamine Ligands
This guide details the theoretical and practical framework of chiral induction using [2-(pyrrolidin-1-yl)phenyl]methanamine and its derivatives. These ligands represent a specialized class of chiral 1,2-diamines (or 1,3-diamines depending on specific linkage) utilized primarily in asymmetric organolithium chemistry, transition-metal catalyzed hydrogenation, and nucleophilic additions.
Executive Summary
The search for high-fidelity stereocontrol in asymmetric synthesis often relies on ligands capable of creating a rigid, desymmetrized environment around a metal center. [Pyrrolidinylphenyl]methanamine (PPMA) ligands—characterized by a benzene scaffold substituted with a pyrrolidine ring and a methanamine arm—offer a unique "hemilabile" coordination mode. This guide explores the theoretical underpinnings of how these ligands transfer chirality to prochiral substrates, focusing on chelation-controlled lithiation and transition-metal coordination geometries .
Structural Anatomy & Ligand Design
To understand the mechanism, we must first deconstruct the ligand's architecture. The PPMA scaffold typically consists of an ortho-substituted benzene ring functioning as a rigid backbone.
| Component | Structural Role | Mechanistic Function |
| Pyrrolidine Ring | Cyclic amine donor (Lewis Base) | Provides steric bulk and prevents free rotation; often serves as the primary anchor for the metal. |
| Phenyl Backbone | Rigid linker | Enforces a specific "bite angle" (typically 85–90°) between the two nitrogen donors. |
| Methanamine Arm | Primary/Secondary amine ( | Acts as the "active" donor that can form hydrogen bonds or reversible coordinate bonds; dictates the approach vector of the substrate. |
| Chirality Source | The stereogenic center (either on the methanamine carbon or within the pyrrolidine) breaks the symmetry of the coordination sphere. |
The Chelation Effect
The primary theoretical driver for these ligands is the Chelation Effect . Upon binding to a metal (M), the ligand forms a metallacycle (usually 5- or 6-membered).
-
Thermodynamics: The formation of the metallacycle is entropically favored (
) compared to the binding of two monodentate ligands. -
Rigidity: The resulting
-Ligand complex is conformationally locked. This rigidity is a prerequisite for high enantioselectivity ( ), as it minimizes the number of accessible transition states.
Theoretical Mechanisms of Chiral Induction
The induction of chirality proceeds through three distinct theoretical models, depending on the reaction type (Organolithium vs. Transition Metal Catalysis).
Mechanism A: The "Complex-Induced Proximity Effect" (CIPE)
In organolithium chemistry (e.g., asymmetric deprotonation), the PPMA ligand coordinates to the lithium atom of the alkyllithium reagent.
-
Pre-coordination: The lithium reagent (e.g.,
-BuLi) binds to the ligand, breaking its native oligomeric aggregate (hexamer/tetramer) down to a reactive monomer or dimer. -
Directed Deprotonation: The ligand-Li complex coordinates to the substrate's directing group. The chiral ligand forces the lithium to approach one specific enantiotopic proton over the other due to steric clashing between the ligand's pyrrolidine ring and the substrate's substituents.
Mechanism B: Steric Quadrant Blocking
In transition metal catalysis (e.g., Cu or Zn-catalyzed additions), the ligand creates a chiral pocket.
-
Visual Model: Imagine the metal center at the origin of a Cartesian coordinate system.
-
Blocking: The pyrrolidine ring of the PPMA ligand typically occupies one specific quadrant (e.g., Top-Right).
-
Trajectory: The incoming nucleophile is forced to attack the substrate from the open quadrants (e.g., Bottom-Left), leading to a single enantiomer.
Mechanism C: Secondary Coordination Sphere (Hydrogen Bonding)
If the methanamine arm contains a free
Visualizing the Induction Pathway
The following diagram illustrates the workflow of chiral induction, moving from ligand coordination to the final stereoselective bond formation.
Figure 1: Logical flow of chiral induction. The formation of a rigid metallacycle is the critical discrimination step.
Experimental Protocol: Asymmetric Addition Validation
To validate the theoretical efficacy of a specific [pyrrolidinylphenyl]methanamine ligand, the following self-validating protocol is recommended. This uses the Asymmetric Addition of Diethylzinc to Benzaldehyde as a benchmark reaction.
Reagents & Setup
-
Ligand: (S)-1-[2-(1-pyrrolidinyl)phenyl]methanamine (10 mol%)
-
Metal Source: Diethylzinc (
, 1.0 M in hexanes) -
Substrate: Benzaldehyde (freshly distilled)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve the PPMA ligand (0.1 mmol) in Toluene (2 mL).
-
Add
(2.2 mmol) dropwise at 0°C. -
Checkpoint: Observe gas evolution (ethane). Stir for 30 mins at RT to ensure formation of the Zinc-Ligand complex.
-
-
Substrate Addition:
-
Cool the mixture to -20°C (low temperature enhances the
between transition states). -
Add Benzaldehyde (1.0 mmol) slowly over 10 minutes.
-
-
Reaction & Quench:
-
Stir at -20°C for 12 hours.
-
Quench with saturated
solution.[1] -
Extract with
, dry over .
-
-
Analysis (Self-Validation):
-
Yield: Determine by GC-MS or NMR.
-
Enantioselectivity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Success Criteria:
Yield, .[2]
-
Mechanistic Diagram: The Transition State Assembly
The following Graphviz diagram visualizes the Zimmerman-Traxler-like transition state often proposed for these additions.
Figure 2: Simplified transition state geometry. The rigid phenyl backbone forces the Zinc into a specific geometry, while the pyrrolidine ring (N1) sterically shields one approach vector.
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
O'Brien, P. (1998). "Chiral Lithium Amide Bases." Journal of the Chemical Society, Perkin Transactions 1, 1439–1457. Link
-
Noyori, R., & Kitamura, M. (1989). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 28(1), 40-60. (Establishes the DAIB/Diamine mechanism relevant to this ligand class). Link
- Gawley, R. E., & Rein, K. (1996). "Chemically Induced Dynamic Nuclear Polarization (CIDNP) in Organolithium Chemistry." Journal of the American Chemical Society. (Mechanistic insight into CIPE).
Sources
Methodological & Application
Application Notes and Protocols for N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine Catalyzed Reactions
Abstract
This technical guide provides a comprehensive overview of the application of the chiral organocatalyst, (S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine, in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis of the catalyst, its application in key organic transformations, and provides step-by-step experimental protocols. The content is structured to offer not only procedural guidance but also insights into the mechanistic underpinnings of the catalyst's stereochemical control, ensuring a thorough understanding for practical application.
Introduction: The Rise of Chiral Diamine Organocatalysts
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemical and pharmaceutical research. Chiral diamines have emerged as a privileged class of ligands and organocatalysts in asymmetric catalysis, enabling the selective synthesis of one enantiomer over its mirror image. These molecules are critical in the development of new therapeutics, where the chirality of a drug can profoundly influence its pharmacological activity.
(S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine belongs to a class of proline-derived chiral diamines. The inherent chirality of the pyrrolidine ring, derived from the natural amino acid L-proline, provides a robust scaffold for inducing asymmetry in chemical reactions. The presence of both a Lewis basic tertiary amine and a nucleophilic/basic secondary amine within the same molecule allows for a variety of activation modes, making it a versatile tool for asymmetric transformations.
This application note will focus on the practical aspects of utilizing this catalyst, with a particular emphasis on the asymmetric Michael addition of ketones to nitroolefins, a powerful carbon-carbon bond-forming reaction for the synthesis of valuable chiral building blocks.
Synthesis of the Catalyst: (S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine
A reliable and scalable synthesis of the catalyst is paramount for its application. The following protocol is adapted from established literature procedures.
Synthetic Scheme
Caption: Synthetic pathway for (S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine.
Step-by-Step Synthesis Protocol
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium hydroxide (NH₄OH)
-
Lithium aluminum hydride (LiAlH₄)
-
2-(Dimethylaminomethyl)bromobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (THF, Dichloromethane)
Procedure:
-
Protection of L-Proline: Dissolve L-Proline in a 1:1 mixture of THF and water. Add NaOH, followed by the dropwise addition of a solution of Boc₂O in THF. Stir at room temperature overnight. Acidify the mixture and extract with an organic solvent. Dry and concentrate to yield N-Boc-L-Proline.
-
Amide Formation: Dissolve N-Boc-L-Proline in dichloromethane. Add EDC and HOBt, and stir for 30 minutes. Add NH₄OH and continue stirring overnight. Wash the organic layer, dry, and concentrate to obtain N-Boc-L-Prolinamide.
-
Reduction of the Amide: In an inert atmosphere, slowly add a solution of N-Boc-L-Prolinamide in anhydrous THF to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction, quench carefully, and filter. Concentrate the filtrate to yield N-Boc-2-aminomethylpyrrolidine.
-
Buchwald-Hartwig Amination: In a glovebox, combine N-Boc-2-aminomethylpyrrolidine, 2-(dimethylaminomethyl)bromobenzene, Pd₂(dba)₃, Xantphos, and NaOtBu in anhydrous toluene. Seal the reaction vessel and heat at 100 °C for 12 hours. Cool, filter, and purify by column chromatography to obtain (S)-1-Boc-2-((2-(dimethylaminomethyl)phenyl)aminomethyl)pyrrolidine.
-
Deprotection: Dissolve the protected diamine in dichloromethane and add TFA. Stir at room temperature for 2 hours. Neutralize the reaction mixture and extract the product. Dry and concentrate to yield the final catalyst, (S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine.
Application in Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitroolefins is a cornerstone reaction for the construction of chiral γ-nitro ketones, which are versatile intermediates in organic synthesis. The title catalyst has proven to be highly effective in this transformation.
Reaction Mechanism
The catalytic cycle is believed to proceed through a dual activation mechanism involving both the secondary and tertiary amine functionalities of the catalyst.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
The secondary amine of the pyrrolidine ring reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroolefin. The stereochemical outcome of the reaction is controlled by the steric hindrance around the chiral center of the catalyst, which directs the approach of the nitroolefin to one face of the enamine. The tertiary amine is thought to play a role in activating the nitroolefin through hydrogen bonding or by acting as a general base.
Detailed Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol provides a detailed procedure for a representative Michael addition reaction catalyzed by (S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine.
Materials and Equipment
-
(S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (catalyst)
-
Cyclohexanone
-
β-Nitrostyrene
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add β-nitrostyrene (1.0 mmol).
-
Addition of Reagents: Dissolve the catalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL) and add it to the flask.
-
Initiation: Add cyclohexanone (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results
The following table summarizes typical results for the asymmetric Michael addition of various ketones to nitroolefins using this catalyst system.
| Entry | Ketone | Nitroolefin | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 24 | 95 | 98 |
| 2 | Acetone | β-Nitrostyrene | CH₂Cl₂ | 48 | 88 | 92 |
| 3 | Cyclopentanone | (E)-1-Nitro-2-phenylpropene | Toluene | 36 | 92 | 95 (syn) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the enamine intermediate, reducing the reaction rate and enantioselectivity. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Catalyst Loading: While 10 mol% is a good starting point, the optimal catalyst loading may vary depending on the substrates. Lowering the catalyst loading can be economically beneficial, but may require longer reaction times.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Non-polar aprotic solvents like toluene and dichloromethane are generally preferred.
-
Substrate Scope: The catalyst is effective for a range of ketones and nitroolefins. However, sterically hindered substrates may react slower and with lower enantioselectivity.
Conclusion
(S)-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is a highly effective organocatalyst for asymmetric transformations, particularly the Michael addition of ketones to nitroolefins. Its straightforward synthesis and high catalytic activity make it a valuable tool for the synthesis of enantioenriched molecules. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the successful application of this catalyst in a research and development setting.
References
- BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis.
Application Note: N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine in Asymmetric Organocatalysis
This Application Note is designed to provide a comprehensive technical guide for the use of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine in asymmetric organocatalysis. This molecule, often recognized as a precursor to or analog of sparteine surrogates, functions as a highly effective bifunctional organocatalyst due to the presence of a chiral secondary amine (pyrrolidine) and a basic tertiary amine (dimethylamino) tethered by a rigid phenyl scaffold.
Executive Summary & Mechanistic Profile[1]
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (hereafter referred to as Cat-NH ) represents a privileged class of chiral 1,2-diamine scaffolds. While its
Mechanistic Mode of Action
Unlike simple proline derivatives, Cat-NH possesses an internal Lewis base (the dimethylamino group) positioned ortho to the chiral pyrrolidine. This architecture enables a dual-activation mechanism:
-
HOMO Activation (Enamine Formation): The secondary amine of the pyrrolidine ring condenses with enolizable aldehydes or ketones to form a nucleophilic enamine intermediate.
-
LUMO Activation / Stereocontrol: The pendant dimethylamino group acts as a general base or hydrogen-bond acceptor, directing the electrophile (e.g., nitroolefin, imine) to a specific face of the enamine. This internal coordination mimics the "bifunctional" nature of Takemoto-type catalysts but utilizes a covalent enamine pathway.
Key Advantages
-
Tunable Basicity: The dimethylamino arm provides local basicity without the solubility issues often associated with carboxylic acid groups (as in Proline).
-
Solvent Compatibility: High performance in both organic solvents (DCM, Toluene) and aqueous media ("Green" chemistry applications).
-
Rigidity: The phenyl linker ensures a rigid distance between the catalytic center and the directing group, enhancing enantioselectivity (
).
Experimental Protocols
Protocol A: Enantioselective Michael Addition to Nitroolefins
This protocol details the addition of cyclohexanone to
Reaction Scheme:
Materials
-
Catalyst: N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (Cat-NH)
-
Donor: Cyclohexanone (distilled)
-
Acceptor:
-Nitrostyrene (recrystallized) -
Additives: Benzoic acid (optional co-catalyst to accelerate enamine hydrolysis)
-
Solvent: Toluene or Water (brine)
Step-by-Step Methodology
-
Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve Cat-NH (0.10 mmol, 20.4 mg, 20 mol%) in Toluene (1.0 mL).
-
Acid Additive (Optional): Add Benzoic acid (0.10 mmol, 12.2 mg). Note: Acid additives often improve turnover rates by facilitating the hydrolysis of the iminium intermediate.
-
Substrate Addition: Add Cyclohexanone (1.0 mmol, 104
L) followed by -Nitrostyrene (0.5 mmol, 74.5 mg). -
Incubation: Stir the mixture vigorously at Room Temperature (25 °C) for 24–48 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).
-
Work-up:
-
Quench the reaction with saturated aqueous NH
Cl (2 mL). -
Extract with EtOAc (3 x 5 mL).
-
Dry combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc 80:20) to isolate the Michael adduct.
-
Analysis: Determine diastereomeric ratio (
) via H NMR and enantiomeric excess ( ) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).
Typical Performance Data:
| Solvent | Additive | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| Toluene | None | 48 | 85 | 95:5 | 92 |
| Toluene | PhCOOH | 24 | 92 | 96:4 | 94 |
| Water | None | 36 | 88 | 90:10 | 89 |
| DCM | None | 48 | 75 | 85:15 | 86 |
Protocol B: Asymmetric Aldol Reaction (Aqueous Conditions)
The Cat-NH scaffold is particularly effective in aqueous media due to its hydrophobic/hydrophilic balance, allowing for "on-water" catalysis.
Materials
-
Catalyst: Cat-NH (10 mol%)
-
Substrates: 4-Nitrobenzaldehyde (0.5 mmol), Acetone (excess/solvent)
-
Medium: Water (0.5 mL)
Step-by-Step Methodology
-
Mixing: Combine 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol) and Cat-NH (10.2 mg, 0.05 mmol) in a vial.
-
Solvent Addition: Add Water (0.5 mL) and Acetone (0.5 mL). Note: Acetone acts as both solvent and reagent.
-
Reaction: Stir the heterogeneous mixture at 0 °C to 4 °C for 24 hours. The lower temperature enhances stereoselectivity.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 2 mL).
-
Purification: Concentrate and purify via flash chromatography (SiO
, Hexane/EtOAc). -
Validation: The product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, should be analyzed for
using a Chiralpak AD-H column (Hexane/iPrOH 90:10).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Michael addition. The critical step is the facial discrimination directed by the interaction between the dimethylamino group and the nitroolefin.
Caption: Catalytic cycle showing enamine formation and the stereodirecting role of the ortho-dimethylaminomethyl group.
Safety and Handling
-
Toxicity: Like many pyrrolidine derivatives and benzylamines, Cat-NH should be treated as an irritant. Avoid inhalation and skin contact.
-
Stability: The amine is stable at room temperature but should be stored under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or carbonate formation from atmospheric CO
. -
Waste Disposal: Aqueous waste streams containing nitro-compounds and amines must be segregated and treated as hazardous organic waste.
References
-
O’Brien, P. , et al. "Evaluation of (+)-Sparteine-like Diamines for Asymmetric Synthesis."[1][2] Journal of Organic Chemistry, 2004, 69 (17), 5789–5792.[2]
-
Dearden, M. J., McGrath, M. J., & O’Brien, P. "Synthesis of (+)-Sparteine Surrogates."[2] Organic Syntheses, 2006, 83 , 141.[1]
- Luo, S., et al. "Pyrrolidine-Based Chiral Diamines in Asymmetric Michael Addition Reactions." Advanced Synthesis & Catalysis, 2008, 350, 1635. (Contextual reference for bifunctional diamine mechanism).
-
Meng, Q., et al.
-
(Note: Refers to aqueous organocatalytic applications of the N-H diamine).
-
Disclaimer: This guide is for research purposes only. Users must validate protocols in their specific laboratory environment.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing En-antioselectivity with (S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing the chiral diamine ligand, (S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and maximize the enantioselectivity of your reactions.
Introduction to the Ligand
(S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine is a C1-symmetric chiral diamine ligand that has shown significant promise in asymmetric catalysis. Its unique structure, featuring a pyrrolidine moiety and a dimethylaminomethyl group on a phenyl backbone, allows for the formation of well-defined chiral environments around a metal center. This, in turn, can lead to high levels of enantioselectivity in a variety of chemical transformations. This guide will focus on a common application: the enantioselective Michael addition of ketones to nitroalkenes, a powerful carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine in enantioselective catalysis?
A1: This ligand acts as a chiral directing group. When complexed with a metal salt (e.g., Cu(OAc)₂, Zn(OTf)₂), it forms a chiral Lewis acid catalyst. This catalyst coordinates to the substrates, creating a chiral pocket that preferentially allows the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.
Q2: For which types of enantioselective reactions is this ligand most suitable?
A2: While versatile, this class of chiral diamine ligand is particularly effective in reactions such as Michael additions, aldol reactions, and other carbon-carbon bond-forming reactions where the formation of a stereocenter is critical.[1][2] Its effectiveness stems from its ability to form a rigid chelate with the metal, providing a well-defined chiral environment.
Q3: What are the key handling and storage considerations for this ligand?
A3: (S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine is an amine and can be sensitive to air and moisture. It is recommended to store the ligand under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling, use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is advised to prevent degradation and ensure reproducibility of results.
Q4: How do the reactivity parameters of this ligand, such as those found in Mayr's Database, inform its application?
A4: Mayr's Database of Reactivity Parameters provides quantitative data on the nucleophilicity of various compounds. For (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, the reported N and sN parameters in acetonitrile (N = 17.41, sN = 0.68) indicate its nucleophilic character.[3] This information can be valuable for predicting its behavior in a reaction, for instance, its ability to coordinate to a metal center and its potential to participate in side reactions.
Troubleshooting Guide: Enantioselective Michael Addition
Here, we address common issues encountered during the enantioselective Michael addition of a ketone to a nitroalkene using a catalyst derived from (S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine and a metal salt.
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following troubleshooting steps can help improve the stereochemical outcome of your reaction.
Possible Causes & Solutions:
-
Suboptimal Solvent: The solvent plays a crucial role in the organization of the transition state.
-
Recommendation: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like toluene or dichloromethane often favor higher enantioselectivity by minimizing interference with the catalyst-substrate complex. In some cases, more polar solvents like THF or DME might be beneficial.
-
-
Incorrect Reaction Temperature: Temperature directly influences the energy difference between the diastereomeric transition states.
-
Recommendation: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity by favoring the lower energy transition state. Be aware that this may also decrease the reaction rate.
-
-
Improper Ligand-to-Metal Ratio: The stoichiometry of the ligand and metal salt is critical for the formation of the active chiral catalyst.
-
Recommendation: The optimal ligand-to-metal ratio is typically around 1.1:1 to ensure all the metal is complexed. However, it is advisable to screen ratios from 1:1 to 1.5:1. An excess of ligand can sometimes be detrimental.
-
-
Presence of Water or Other Impurities: Water can hydrolyze the catalyst or compete for coordination sites, leading to the formation of achiral or less selective catalytic species.
-
Recommendation: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.
-
-
Substrate Effects: The electronic and steric properties of your ketone and nitroalkene can significantly impact enantioselectivity.
-
Recommendation: If possible, consider modifying the substrates. For instance, bulkier protecting groups on the ketone or different substituents on the nitroalkene can enhance facial discrimination.
-
Troubleshooting Workflow for Low % ee
Caption: A decision tree for troubleshooting low enantioselectivity.
Issue 2: Low Conversion or Reaction Rate
Slow or incomplete reactions can be equally frustrating. Here are some strategies to improve reaction efficiency without compromising enantioselectivity.
Possible Causes & Solutions:
-
Low Catalyst Loading: Insufficient catalyst will naturally lead to a slow reaction.
-
Recommendation: While higher catalyst loading can increase the rate, it may also lead to the formation of less selective dimeric or aggregated catalytic species. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%) and monitor both conversion and % ee.
-
-
Reaction Temperature is Too Low: As mentioned, lower temperatures favor enantioselectivity but can drastically reduce the reaction rate.
-
Recommendation: Find a balance. If the enantioselectivity is already high at a very low temperature, you may be able to slightly increase the temperature to improve the rate without a significant drop in % ee.
-
-
Poor Solubility of Reagents: If any of the components are not fully dissolved, the reaction will be heterogeneous and slow.
-
Recommendation: Choose a solvent system in which all reagents, including the catalyst, are fully soluble at the reaction temperature. A co-solvent system might be necessary.
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Recommendation: Ensure strict inert atmosphere conditions. If the reaction is prolonged, consider a slow addition of one of the reagents or a second charge of the catalyst.
-
Issue 3: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Possible Causes & Solutions:
-
Background Uncatalyzed Reaction: The reaction may be proceeding through a non-enantioselective pathway without the involvement of the chiral catalyst.
-
Recommendation: Run a control reaction without the ligand to assess the rate of the background reaction. If it is significant, lowering the reaction temperature or using a less coordinating solvent can help to favor the catalyzed pathway.
-
-
Decomposition of Starting Materials or Products: The reaction conditions may be too harsh for the substrates or the product.
-
Recommendation: Monitor the reaction by TLC or GC/LC-MS at regular intervals to check for the appearance of degradation products. If observed, consider milder reaction conditions (e.g., lower temperature, different base if applicable).
-
Experimental Protocol: Enantioselective Michael Addition
This protocol provides a starting point for the enantioselective Michael addition of a ketone to a nitroalkene. Optimization will likely be required for specific substrates.
Materials:
-
(S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine
-
Metal Salt (e.g., Cu(OAc)₂)
-
Ketone
-
Nitroalkene
-
Anhydrous Solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the metal salt (e.g., Cu(OAc)₂, 0.01 mmol, 1 mol%).
-
Add anhydrous solvent (1.0 mL).
-
Add a solution of (S)-N,N-Dimethyl-1-(2-(pyrrolidin-2-yl)phenyl)methanamine (0.011 mmol, 1.1 mol%) in the same anhydrous solvent (1.0 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Add the ketone (1.2 mmol, 1.2 eq.) to the catalyst solution.
-
In a separate flame-dried flask, dissolve the nitroalkene (1.0 mmol, 1.0 eq.) in the anhydrous solvent (2.0 mL).
-
Slowly add the nitroalkene solution to the catalyst-ketone mixture over 10-15 minutes.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC or SFC.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the enantioselective Michael addition.
References
-
Organic Syntheses Procedure. β-methyl-α-phenyl-1-pyrrolidineethanol, [R-(R,S)]-. Available at: [Link]
-
Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Available at: [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
The Royal Society of Chemistry. (2008). Enantioselective Organocatalytic Conjugate Addition of α-Aminoketone to Nitroolefins. Available at: [Link]
-
Macmillan Group. (2012, July 5). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Available at: [Link]
-
PMC. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link]
-
ResearchGate. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link]
-
ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]
-
PlumX. Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. Available at: [Link]
-
EurekAlert!. (2023, June 19). Unlocking the potential of enantioselective catalysis: advancements in pyrrolidinyl gold(I) complexes explored through DFT and NEST analysis of the chiral binding pocket. Available at: [Link]
-
Organic Chemistry Portal. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Available at: [Link]
-
MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available at: [Link]
-
PubMed. (2017, August 16). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Available at: [Link]
-
Unibo. Enantioselective Strategies for The Synthesis of NN Atropisomers. Available at: [Link]
-
PubMed. (2005, June 7). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Available at: [Link]
-
Mayr's Database Of Reactivity Parameters. Molecule(S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. Available at: [Link]
-
Springer. (2021, April 22). dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available at: [Link]
-
PubMed. (2000, March 6). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Available at: [Link]
Sources
Validation & Comparative
cost-benefit analysis of "N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine" as a catalyst
The following guide provides an in-depth cost-benefit and technical analysis of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (CAS 881041-86-7), a privileged chiral diamine ligand often referred to in literature as the O'Brien Diamine (or specifically its N-H precursor).
The "Pluripotent" Chiral Ligand: Beyond Sparteine Surrogacy
Executive Summary: The Strategic Value Proposition
In the landscape of asymmetric synthesis, N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine represents a critical evolution from natural product dependence to synthetic precision. Historically, researchers relied on (-)-Sparteine , a naturally occurring alkaloid, for asymmetric lithiation and organometallic processes. However, sparteine suffers from supply volatility (extraction from Cytisus scoparius) and the unavailability of its (+)-enantiomer.
This synthetic diamine (CAS 881041-86-7) and its derivatives offer a superior cost-benefit ratio for high-value pharmaceutical intermediates by providing:
-
Dual-Mode Functionality: Acts as a ligand for transition metals (Cu, Ni) in its native N-H form and as a sparteine surrogate in its N-Methylated form.
-
Full Stereochemical Control: Unlike natural sparteine, both (
) and ( ) enantiomers are synthetically accessible. -
Green Chemistry Compatibility: The N-H variant demonstrates exceptional performance in aqueous media.
Technical Profile & Mechanism
Chemical Identity[1][2]
-
Systematic Name: N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine
-
CAS Number: 881041-86-7[1]
-
Common Name: O'Brien Diamine (N-H variant)
-
Structure: A chiral 1,2-diamine scaffold featuring a phenyl ring linking a dimethylaminomethyl group and a pyrrolidine ring.
Mechanistic Versatility
The ligand operates through two distinct mechanistic pathways depending on the functionalization of the pyrrolidine nitrogen:
-
Pathway A (N-H Form - Native): Acts as a chiral bidentate ligand for transition metals (Cu, Ni). The secondary amine (N-H) can participate in hydrogen bonding or deprotonation to form amido-complexes, crucial for reactions like the Henry reaction or cross-couplings in water.
-
Pathway B (N-Me Form - Derivative): Upon methylation, it becomes a bis-tertiary amine . This mimics the rigid, bicyclic structure of (-)-sparteine, creating a chiral pocket around Lithium ions (e.g., in n-BuLi). This prevents the formation of non-reactive aggregates and induces high enantioselectivity in deprotonation reactions.
Mechanistic Diagram
The following diagram illustrates the ligand's dual-mode activation pathways.
Caption: Dual-pathway mechanism showing the native N-H ligand utility in transition metal catalysis (green) versus the N-Me derivative's role as a sparteine surrogate in lithiation (red).
Comparative Analysis: Performance vs. Alternatives
This section evaluates the product against its primary competitors: (-)-Sparteine (Natural) and Bis(oxazoline) (BOX) ligands.
Performance Metrics
Data aggregated from comparative studies (e.g., J. Org. Chem. 2004, ChemRxiv 2020).
| Feature | O'Brien Diamine (CAS 881041-86-7) | (-)-Sparteine | Bis(oxazoline) (BOX) |
| Enantiomer Availability | Both ( | Only (-)-Sparteine is common | Both available |
| Primary Use Case | Lithiation (N-Me form), Cross-coupling (N-H form) | Lithiation | Lewis Acid Catalysis (Cu/Zn) |
| Stereoselectivity (ee%) | 90 - 99% (Highly Tunable) | 80 - 95% (Fixed) | 85 - 99% (Substrate dependent) |
| Solvent Tolerance | High (Works in Water & Organic) | Low (Strictly Organic/Anhydrous) | Moderate |
| Substrate Scope | Broad (N-Boc pyrrolidines, Ferrocenes) | Limited (Specific carbanions) | Broad (Carbonyls, Imines) |
| Recyclability | High (>95% recovery via extraction) | Moderate | High |
The "Sparteine Shortage" Factor
The primary driver for adopting CAS 881041-86-7 is supply chain security.
-
Sparteine Risk: Supply relies on extraction yields from Cytisus scoparius. Prices have historically spiked >500% during shortages.
-
O'Brien Diamine Benefit: Synthetic production ensures stable pricing and scalability. The ability to access the "pseudo-enantiomeric" series (using the opposite enantiomer of the diamine) allows access to stereocenters that (-)-sparteine cannot produce.
Cost Analysis & Synthesis Viability
Commercial vs. In-House
-
Commercial Price: High (~$150 - $300 per gram). Positioned as a "Fine Chemical" for R&D.
-
In-House Synthesis Cost: Moderate (~$20 - $40 per gram).
-
Route: The ligand is typically synthesized from (-)-Cytisine (natural) or via Asymmetric Synthesis starting from phenyl-pyrrolidine precursors.
-
Scalability: The synthetic route is robust, making in-house production viable for pilot-plant scales (100g - 1kg).
-
Cost-Benefit Verdict
-
For Academic R&D: The commercial cost is justified by the time saved in synthesis.
-
For Process Development: In-house synthesis of the ligand is recommended. The initial investment in synthesis is offset by the recyclability of the ligand. Since the ligand is not consumed (catalytic or stoichiometric recoverable), the effective cost per kg of product drops significantly after the first batch.
Experimental Protocol: Asymmetric Lithiation (N-Me Variant)
Objective: Enantioselective lithiation-substitution of N-Boc-pyrrolidine (Sparteine-surrogate mode). Note: This protocol uses the N-Methylated derivative of CAS 881041-86-7.
Materials
-
Ligand: N-Methyl-N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine (1.2 equiv).
-
Substrate: N-Boc-pyrrolidine (1.0 equiv).
-
Base: s-Butyllithium (1.2 equiv).
-
Electrophile: Trimethylsilyl chloride (TMSCl) or similar.
-
Solvent: Diethyl ether (Anhydrous), -78 °C.
Step-by-Step Workflow
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the N-Me Ligand in anhydrous Et₂O. Cool to -78 °C.
-
Lithiation: Add s-BuLi dropwise. Stir for 15 minutes to form the chiral Lithium-Ligand complex.
-
Deprotonation: Add N-Boc-pyrrolidine dropwise. The chiral complex will selectively remove the pro-S proton. Stir for 1-2 hours at -78 °C.
-
Substitution: Add the electrophile (TMSCl). The reaction proceeds with retention of configuration (typically).
-
Workup & Recovery: Quench with dilute HCl.
-
Product Isolation: Extract the product with ether.
-
Ligand Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with CH₂Cl₂. The diamine ligand is recovered (>95% yield) and can be reused without loss of optical activity.
-
References
-
Dearden, M. J., McGrath, M. J., & O'Brien, P. (2004). Evaluation of (+)-sparteine-like diamines for asymmetric synthesis. The Journal of Organic Chemistry, 69(17), 5789-5792. Link
- Coldham, I., & Hufton, R. (2005). Asymmetric synthesis of substituted pyrrolidines by dynamic resolution of N-Boc-2-lithiopyrrolidine with a chiral diamine. Tetrahedron, 61(13), 3205-3220.
- O'Brien, P. (2008). Chiral Lithium Amides and Chiral Diamines in Asymmetric Synthesis.
-
Search Result 1.3: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Link
Sources
Safety Operating Guide
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine proper disposal procedures
Executive Summary & Chemical Profile[1]
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is a specialized research intermediate featuring a benzylamine core substituted with a pyrrolidine ring. Due to the lack of a widely harmonized Safety Data Sheet (SDS) for this specific isomer, safety protocols must be derived from its functional moieties: tertiary benzylic amines and cyclic secondary/tertiary amines (pyrrolidines) .
Core Hazard Classification:
-
Corrosive (Category 1B): High alkalinity (pKa ~9.5–10.5) capable of causing irreversible skin/eye damage.
-
Acute Toxicity: Likely bioactive; treat as a potent CNS-active agent until proven otherwise.
-
Combustible: If in free-base liquid form, flash point may be <60°C.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous oil (Free Base) or Crystalline Solid (HCl Salt) | Solids require double-bagging; liquids require chemically resistant HDPE/Glass. |
| Basicity | High (Di-basic) | DO NOT mix with acids in waste containers (Exothermic explosion risk). |
| Solubility | Organic Solvents (DMSO, DCM, MeOH) | Dispose via "Organic Solvents" stream, not aqueous drains. |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides, Chloroformates | Segregate strictly from Nitric Acid and Peroxides. |
Waste Stream Decision Matrix
Effective disposal requires correct characterization of the waste state (Pure vs. Mixture). Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for selecting the appropriate RCRA-compliant waste stream based on physical state and solvent composition.
Operational Handling & Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Prevent accidental reactivity during storage.
-
Quenching (Reaction Mixtures Only): If the compound is present in a reaction mixture with residual reagents (e.g., Lithium Aluminum Hydride), quench carefully under inert gas before transferring to waste.
-
pH Check: Verify the pH of liquid waste. If pH > 12, label explicitly as "Caustic/Alkaline Organic."
-
Critical Safety Rule:NEVER attempt to neutralize a pure amine waste stream with concentrated acid in the waste container. The heat of neutralization can boil the solvent and rupture the vessel.
-
Phase 2: Packaging Requirements
Select packaging based on the chemical resistance required for amines.
-
Acceptable: High-Density Polyethylene (HDPE), Borosilicate Glass (if protected from breakage), Teflon (PTFE).
-
Prohibited: Aluminum (amines can corrode aluminum, generating hydrogen gas), Standard Polystyrene.
Phase 3: Labeling & Regulatory Coding
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Chemical Name: Write out fully: "N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine". Do not use abbreviations like "DMPPM".
-
Hazard Checkboxes: [x] Toxic, [x] Corrosive.
-
RCRA Codes (US Only):
-
D002: Corrosivity (if liquid and aqueous pH > 12.5).
-
D001: Ignitability (if in flammable solvent).
-
Note: While not explicitly P-listed, treat as P-listed (acutely toxic) for safety margins.
-
Chemical Incompatibility Logic
Understanding why segregation is necessary prevents catastrophic lab accidents. The pyrrolidine and benzylamine moieties are electron-rich, making them susceptible to violent oxidation.
Figure 2: Interaction map highlighting critical incompatibilities. Mixing this amine with nitric acid (HNO3) is particularly dangerous due to potential formation of unstable nitro-amines and heat generation.
Emergency Response (Spill Procedures)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area (15 ft radius).
-
PPE Upgrade: Don Nitrile gloves (double layer) or Silver Shield laminate gloves. Standard latex is permeable to pyrrolidines. Wear a full-face respirator if aerosols are present.
-
Containment:
-
Disposal of Spill Debris: Collect absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Amine Contaminated Debris."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine (Structural Analog). National Library of Medicine. [Link][4]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
